molecular formula C10H9F4NO B2714430 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 2181628-55-5

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2714430
CAS No.: 2181628-55-5
M. Wt: 235.182
InChI Key: SAMWIAQZHRPUEI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a high-purity chemical reagent designed for research and development applications. This benzamide compound is of significant interest in medicinal chemistry, particularly in neuroscience and pain research. Its core structure is analogous to advanced scaffolds investigated as positive allosteric modulators (PAMs) of targets like the MrgX1 receptor, a non-opioid receptor that represents a promising therapeutic avenue for chronic pain . The molecular design incorporates a 2,2,2-trifluoroethyl group , a privileged pharmacophore in modern drug discovery. The trifluoromethyl group is known to enhance key properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This makes the compound a valuable building block for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . Researchers can utilize this compound in various applications, including hit-to-lead optimization, library synthesis, and as a key intermediate in constructing more complex molecular architectures for pharmacological evaluation. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c1-6-2-3-7(4-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMWIAQZHRPUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including derivatives of 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide. For instance, a series of trifluoromethyl-substituted salicylanilide derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.031–0.062 µg/mL against resistant strains, indicating its potential as a new therapeutic agent for treating multidrug-resistant bacterial infections .

Antimalarial Potential

The compound's structural similarity to known antimalarial agents suggests that it could be explored for activity against Plasmodium falciparum, the causative agent of malaria. High-throughput screening of related compounds has shown promising results in disrupting parasite homeostasis and inhibiting gametogenesis, which are critical for malaria transmission .

Drug Design and Development

This compound serves as a valuable scaffold in the design of new pharmaceuticals. The presence of the trifluoroethyl moiety enhances lipophilicity and metabolic stability, making it an attractive candidate for further modification and optimization in drug discovery programs aimed at various therapeutic targets .

Agrochemical Development

The compound has been investigated for its potential use as a plant protection agent. Its structural characteristics allow it to function effectively against pests and diseases affecting crops. Research indicates that derivatives with similar fluorinated structures can enhance efficacy while reducing environmental impact compared to traditional pesticides .

Insecticidal Properties

Studies have shown that compounds containing trifluoroethyl groups exhibit insecticidal activity against various agricultural pests. The specific mechanism of action often involves disruption of insect hormonal systems or interference with key metabolic pathways, making them suitable candidates for developing new insecticides .

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods involving straightforward chemical reactions that yield high purity and yield rates. Recent advancements focus on optimizing synthetic routes to minimize environmental impact while maximizing product efficiency .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

4-Amino-N-(2,2,2-trifluoroethyl)benzamide ()

  • Structure: Differs by replacing the 3-fluoro and 4-methyl groups with a 4-amino substituent.
  • ~2.8 for the target). This substitution may enhance hydrogen-bonding interactions in biological systems.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()

  • Structure : Shares a fluorine and methyl group on the aromatic ring but incorporates a thienylidene moiety instead of a trifluoroethyl group.
  • Crystallography : Crystallizes in an orthorhombic system (P2₁2₁2₁) with unit cell parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å. The dihedral angle between the benzamide and thienylidene planes is 85.2°, indicating significant steric distortion .
  • Reactivity : The thienylidene group introduces conjugation effects, altering electronic properties compared to the target compound’s trifluoroethyl group .

N-(2,2-Diphenylethyl)-4-nitrobenzamide ()

  • Structure : Features a nitro group at the 4-position and a diphenylethylamine substituent.

Amide Coupling Reactions

  • Trifluoroethylamine Incorporation : describes using 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CDMHI) and 1-hydroxy-7-azabenzotriazole (HOAt) to couple trifluoroethylamine derivatives with carboxylic acids. Similar methods may apply to synthesizing the target compound .
  • Yield Optimization : Reactions in dichloromethane with bases like diisopropylethylamine (DIPEA) typically yield 48–55% for trifluoroethyl-containing benzamides, suggesting moderate efficiency for such sterically hindered systems .

Purification Techniques

  • Chromatography : Fast column chromatography with ethyl acetate/petroleum ether (25%) is standard for isolating trifluoroethyl benzamides, as seen in .

Table 1: Comparative Data for Selected Benzamides

Compound Name Molecular Weight Substituents Key Properties Reference
3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide 275.2 (calculated) 3-F, 4-CH₃, N-(CF₃CH₂) High lipophilicity (logP ~2.8) Inferred
4-Amino-N-(2,2,2-trifluoroethyl)benzamide 218.2 4-NH₂, N-(CF₃CH₂) Polar (logP ~1.5), potential H-bonding
4-Fluoro-N-[3-(2-FPh)-4-Me-thienylidene]benzamide 330.35 4-F, N-thienylidene, 3-(2-FPh) Orthorhombic crystal, steric distortion
N-(2,2-Diphenylethyl)-4-nitrobenzamide 346.4 4-NO₂, N-(Ph₂CH₂) High steric bulk, oxidative instability

Biological Activity

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. The presence of both fluoro and trifluoroethyl groups enhances its lipophilicity and binding affinity towards biological targets, making it a candidate for further investigation in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzoic acid with 2,2,2-trifluoroethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro and trifluoroethyl groups enhance the compound's binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. This mechanism is crucial for its proposed therapeutic effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties. It has been investigated as a potential biochemical probe for studying enzyme interactions relevant to cancer biology. The unique structural features of this compound allow it to interact with targets involved in tumor progression and metastasis.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been explored for its anti-inflammatory effects. The incorporation of fluorinated groups can enhance the pharmacokinetic profile of drugs, potentially leading to reduced side effects and improved efficacy in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Fluoro-4-methylbenzamideLacks trifluoroethyl groupLimited compared to target compound
N-(2,2,2-Trifluoroethyl)benzamideLacks fluorine substitution at the meta positionDifferent pharmacological profile
4-Methyl-N-(2,2,2-trifluoroethyl)benzamideSimilar trifluoroethyl groupVaries in potency against certain targets

This table illustrates how the combination of functional groups in this compound contributes to its unique properties compared to related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results in modulating enzyme activity related to cancer pathways. This suggests potential applications in drug development aimed at targeting these pathways.
  • Therapeutic Applications : In vitro studies have indicated that this compound may serve as a lead candidate for developing new therapeutic agents against various diseases due to its favorable pharmacological properties .

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide, and what reaction conditions maximize yield?

Answer: The synthesis typically involves amidation of 3-fluoro-4-methylbenzoyl chloride (precursor) with 2,2,2-trifluoroethylamine. Key steps include:

  • Precursor preparation : 3-Fluoro-4-methylbenzoyl chloride can be synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or PCl₅ .
  • Coupling reaction : Use of coupling agents like HATU or DCC in anhydrous DCM/THF under nitrogen, with reaction temperatures maintained at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoroethyl group δ 4.3–4.5 ppm for -CH₂CF₃; aromatic protons δ 6.8–7.6 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 318.1) .
  • IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (orthorhombic system, space group P2₁2₁2₁) .

Q. How should researchers design initial biological activity screens for this compound?

Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values calculated .
  • Enzyme inhibition : Test against bacterial targets like acps-pptase (critical for lipid biosynthesis) via spectrophotometric assays measuring NADH oxidation .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl group in nucleophilic substitution reactions?

Answer: The electron-withdrawing CF₃ group polarizes the adjacent C-N bond, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., Hammett plots) show rate acceleration in SN₂ reactions with amines or thiols. Solvent effects (e.g., DMF vs. DMSO) and temperature (ΔG‡) further modulate reactivity .

Q. How can computational methods predict binding affinity to bacterial enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with acps-pptase (PDB: 1MVL). The benzamide moiety forms hydrogen bonds with Ser98 and hydrophobic interactions with Leu122 .
  • MD simulations : AMBER or GROMACS assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .

Q. How can contradictory data in biological assays (e.g., varying MIC values) be resolved?

Answer:

  • Standardize protocols : Ensure consistent inoculum size (1×10⁵ CFU/mL) and media (Mueller-Hinton II) .
  • Check compound stability : HPLC monitors degradation in DMSO stock solutions over 24h .
  • Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s) to compare replicates and identify outliers .

Q. What strategies improve metabolic stability in hepatic microsomes?

Answer:

  • CF₃ group : Enhances resistance to oxidative metabolism (CYP3A4/2D6) by reducing electron density .
  • Deuterium labeling : Replace labile H atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • In vitro assays : Incubate with human liver microsomes (HLM) + NADPH, quantify parent compound via LC-MS/MS .

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